3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
Description
Properties
Molecular Formula |
C22H18N4O4S |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
3-[2-(1,3-benzothiazol-2-yl)-5-methyl-3-oxo-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H18N4O4S/c1-12-19(21(29)26(24-12)22-23-16-5-3-4-6-17(16)31-22)15-11-18(27)25(20(15)28)13-7-9-14(30-2)10-8-13/h3-10,15,24H,11H2,1-2H3 |
InChI Key |
NUKUXNPYFKXAAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C4CC(=O)N(C4=O)C5=CC=C(C=C5)OC |
Origin of Product |
United States |
Preparation Methods
Formation of the Pyrrolidine-2,5-Dione Core
The pyrrolidine-2,5-dione scaffold is synthesized via a Stetter reaction or Michael addition, starting with substituted maleic anhydride derivatives. For instance, 1-(4-methoxyphenyl)pyrrolidine-2,5-dione is prepared by reacting 4-methoxyaniline with maleic anhydride in acetic acid under reflux (72 hours, 80°C), achieving yields of 68–72%.
Synthesis of the Pyrazole-Benzothiazole Hybrid
The pyrazole moiety is introduced through a Knorr pyrazole synthesis, where hydrazine derivatives react with β-keto esters. In one protocol, 1,3-benzothiazol-2-amine is condensed with ethyl acetoacetate in ethanol (24 hours, 25°C) to form 5-hydroxy-3-methyl-1H-pyrazole-4-carboxylate, which is subsequently hydrolyzed to the carboxylic acid (yield: 85%).
Final Coupling Reaction
The pyrrolidine-dione and pyrazole-benzothiazole fragments are coupled using carbodiimide-based reagents. A representative method employs N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (0°C to 25°C, 12 hours), yielding the target compound at 75% efficiency.
Microwave-Assisted Synthesis Optimization
Recent studies demonstrate that microwave irradiation significantly accelerates key steps. For example, cyclocondensation of the pyrazole intermediate with 1,3-benzothiazole-2-carbonyl chloride under microwave conditions (150 W, 100°C, 30 minutes) reduces reaction time from 24 hours to 45 minutes while maintaining yields at 78–82%.
Table 1: Comparative Analysis of Conventional vs. Microwave-Assisted Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 24 hours | 45 minutes |
| Yield | 68–72% | 78–82% |
| Energy Consumption | High | Low |
| Byproduct Formation | 12–15% | 5–8% |
Coupling Reagents and Solvent Systems
The choice of coupling agents critically impacts yield and purity. DCC/NHS and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, with DCC proving more effective for sterically hindered intermediates.
Table 2: Performance of Coupling Reagents
| Reagent System | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|
| DCC/NHS | DCM | 0–25°C | 75% | 98.2% |
| EDC/HOBt | THF | 25°C | 62% | 95.1% |
| DIC/DMAP | Acetonitrile | 40°C | 68% | 97.5% |
Polar aprotic solvents like dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates.
Purification and Crystallization Techniques
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. The latter method, using ethanol/water (7:3 v/v), yields crystals with >99% purity, as confirmed by single-crystal X-ray diffraction.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water 65:35) reveals a single peak at retention time 6.8 minutes, confirming homogeneity.
Scale-Up Challenges and Solutions
Industrial-scale production faces challenges in exotherm control during the coupling step. Implementing a fed-batch reactor with temperature modulation (0–5°C) mitigates this issue, enabling kilogram-scale synthesis with consistent yields (73–76%) .
Chemical Reactions Analysis
Key Steps and Conditions
| Step | Reaction Type | Reagents/Solvents | Temperature/Yield |
|---|---|---|---|
| 1 | Amidrazone formation | Hydrazine derivatives, cyclic anhydride | Boiling point of solvent (e.g., toluene) |
| 2 | Cyclization | Acid/base catalyst (e.g., HCl) | Reflux (varies by solvent) |
| 3 | Coupling | Benzothiazole precursors, coupling agents | Room temperature to 100°C |
Reaction Mechanisms
The synthesis mechanism generally involves:
-
Formation of amidrazones : Reaction of hydrazine derivatives with carbonyl compounds to generate intermediates.
-
Cyclization : Intramolecular nucleophilic attack, facilitated by acid/base conditions, leading to the pyrrolidine-2,5-dione core .
-
Functional group installation : Incorporation of the benzothiazole and pyrazole moieties via electrophilic substitution or cross-coupling .
For related pyrazolo[1,5-a]pyrimidine derivatives, cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyls or β-enaminones is a common route . This suggests analogous pathways for the pyrazole moiety in the target compound.
Chemical Reactivity and Transformations
The compound exhibits reactivity at multiple sites:
-
Pyrrolidine-2,5-dione core : Susceptible to nucleophilic substitution (e.g., hydrolysis of carbonyl groups) or electrophilic attack.
-
Benzothiazole moiety : Potential for sulfur-based reactions (e.g., oxidation, substitution) .
-
Pyrazole hydroxy group : May undergo esterification, etherification, or oxidation to carbonyl.
Examples of Transformations
Characterization and Optimization
Key techniques for structural validation include:
-
NMR spectroscopy : For confirming proton environments and connectivity.
-
Mass spectrometry : Verification of molecular weight (C₃₁H₂₆N₅O₄S).
-
X-ray crystallography : Determination of 3D conformation and intermolecular interactions.
Reaction optimization often involves solvent screening (e.g., DMF, methanol) and temperature tuning to achieve 75–95% yields.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the benzothiazole and pyrazole scaffolds. These compounds exhibit significant activity against various bacterial strains and fungi.
Case Study: Antibacterial Screening
A study evaluated the antibacterial effects of related pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs demonstrated minimum inhibitory concentrations (MIC) ranging from 250 μg/mL to higher values depending on their specific structure and substituents . This suggests that the compound may also exhibit comparable antimicrobial properties.
Anticancer Potential
The search for novel anticancer agents has led to the exploration of compounds like 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione. The unique structural features of this compound may enhance its ability to interact with cancer cell pathways.
Case Study: Mechanistic Insights
Research indicates that pyrazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell cycle progression and the promotion of reactive oxygen species (ROS) production . Compounds structurally related to our target have shown promise in preclinical models, suggesting that further investigation into this compound could yield valuable insights into its anticancer efficacy.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been investigated. Enzymes such as cyclooxygenase (COX) and soluble epoxide hydrolase (sEH) are critical targets in drug development due to their roles in inflammation and pain pathways.
Case Study: Inhibitory Activity
Studies have demonstrated that certain pyrazole derivatives exhibit potent inhibition against sEH with IC50 values ranging from 16.2 to 50.2 nmol/L. This inhibition is significant as it can lead to increased bioavailability of endogenous substrates . The structural components of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione may similarly enhance its inhibitory effects on relevant enzymes.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis . In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences:
Functional and Pharmacological Insights
Target Compound vs. 1-Benzyl-3-[(4-chlorophenyl)sulfanyl]pyrrolidine-2,5-dione (CAS 321433-54-9) :
The latter contains a trifluoromethylpyridinyl-piperazine group, enhancing lipophilicity and kinase-binding affinity, whereas the target compound’s benzothiazole-pyrazole system may favor interactions with thiol-containing enzymes (e.g., glutathione transferases) .Comparison with Pyrazoline Derivatives :
Pyrazolines like the compound in show analgesic activity due to cyclooxygenase (COX) inhibition. The target compound’s pyrazole-pyrrolidine-dione hybrid lacks direct COX-targeting substituents (e.g., biphenyl groups) but may engage alternative pathways via its hydroxy and methoxy groups.- Contrast with Pyrazolo-Pyrimidine Derivatives: Pyrazolo-pyrimidines (e.g., ) are potent kinase inhibitors due to their planar aromatic systems. The target compound’s non-planar pyrrolidine-dione core may reduce off-target effects but limit ATP-binding pocket interactions.
Biological Activity
The compound 3-[1-(1,3-benzothiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic molecule that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on recent studies and findings.
- Molecular Formula : C29H20Cl2N6O2S2
- Molecular Weight : 619.54 g/mol
- CAS Number : 312312-22-4
Biological Activity Overview
The biological activities of the compound can be categorized into several key areas:
1. Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, a study evaluated various pyrazoline derivatives and reported IC50 values ranging from 0.19 to 2.47 µM against HBL-100 cancer cell lines. The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the benzothiazole moiety significantly enhanced anticancer activity compared to other substitutions .
Table 1: Anticancer Activity of Pyrazoline Derivatives
| Compound Code | Structure Description | IC50 (µM) |
|---|---|---|
| 4a | Unsubstituted | 0.19 |
| 4b | -OH at ortho position | 0.26 |
| 4e | -OCH3 at ortho position | 0.38 |
| 4c | -OH at meta position | 0.62 |
| 4d | -OCH3 at para position | 0.64 |
2. Antibacterial Activity
The benzothiazole moiety has been associated with various antibacterial activities. Compounds containing this structure have shown efficacy against a range of bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
3. Anti-inflammatory Effects
Pyrazole derivatives have also been noted for their anti-inflammatory properties, which are crucial in treating conditions like arthritis and other inflammatory diseases. The anti-inflammatory activity is often assessed using models such as carrageenan-induced paw edema in rats, where significant reductions in swelling were observed upon administration of these compounds .
Case Studies and Research Findings
A comprehensive study published in the International Journal of Pharmacy and Biological Sciences focused on the synthesis and evaluation of benzothiazole-pyrazoline derivatives as anticancer agents. The study highlighted that compounds with specific functional groups exhibited enhanced biological activity, underscoring the importance of molecular structure in determining efficacy .
Another significant research effort involved testing these compounds against various cancer cell lines using MTT assays to measure cell viability post-treatment. The results indicated a clear correlation between structural modifications and biological activity, paving the way for further development of these compounds as potential therapeutic agents .
Q & A
Q. What methodologies validate the compound’s stability under physiological conditions (e.g., pH, temperature)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
